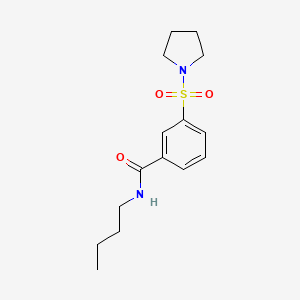
2-(benzylthio)-N-(2-ethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-N-(2-ethylphenyl)benzamide, also known as BTEB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BTEB belongs to the class of benzamide derivatives, which have been shown to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor effects.
作用機序
The mechanism of action of 2-(benzylthio)-N-(2-ethylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(benzylthio)-N-(2-ethylphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can contribute to the antitumor effects of 2-(benzylthio)-N-(2-ethylphenyl)benzamide. 2-(benzylthio)-N-(2-ethylphenyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects
2-(benzylthio)-N-(2-ethylphenyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(benzylthio)-N-(2-ethylphenyl)benzamide can induce apoptosis (programmed cell death) in cancer cells. 2-(benzylthio)-N-(2-ethylphenyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. In addition, 2-(benzylthio)-N-(2-ethylphenyl)benzamide has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which can contribute to its anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One advantage of using 2-(benzylthio)-N-(2-ethylphenyl)benzamide in lab experiments is its relatively low toxicity compared to other compounds. 2-(benzylthio)-N-(2-ethylphenyl)benzamide has been shown to have low toxicity in animal studies, which makes it a potential candidate for further development as a therapeutic agent. However, one limitation of using 2-(benzylthio)-N-(2-ethylphenyl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(benzylthio)-N-(2-ethylphenyl)benzamide. One area of research is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective inhibitors of these targets. Another area of research is to investigate the potential of 2-(benzylthio)-N-(2-ethylphenyl)benzamide as a combination therapy with other anticancer agents. Finally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-(benzylthio)-N-(2-ethylphenyl)benzamide in vivo, which could provide valuable information for its development as a therapeutic agent.
合成法
2-(benzylthio)-N-(2-ethylphenyl)benzamide can be synthesized through a multi-step process starting from 2-ethylbenzoic acid. The first step involves the conversion of 2-ethylbenzoic acid to 2-ethylbenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 2-mercaptobenzylamine to form the thioamide intermediate. Finally, the thioamide intermediate is treated with benzyl bromide in the presence of sodium hydroxide to yield 2-(benzylthio)-N-(2-ethylphenyl)benzamide.
科学的研究の応用
2-(benzylthio)-N-(2-ethylphenyl)benzamide has been investigated for its potential therapeutic applications in various fields of research. One of the most promising areas of research for 2-(benzylthio)-N-(2-ethylphenyl)benzamide is in the treatment of cancer. Studies have shown that 2-(benzylthio)-N-(2-ethylphenyl)benzamide can inhibit the growth of cancer cells in vitro and in vivo. 2-(benzylthio)-N-(2-ethylphenyl)benzamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-benzylsulfanyl-N-(2-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c1-2-18-12-6-8-14-20(18)23-22(24)19-13-7-9-15-21(19)25-16-17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKPUPMAKDSOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-N~1~-(2-ethylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)
![3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5789702.png)
![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5789721.png)


![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)


